1,2-Dibromotrifluoroethyl trifluoromethyl ether
Overview
Description
1,2-Dibromotrifluoroethyl trifluoromethyl ether is a chemical compound with the molecular formula C3Br2F6O and a molecular weight of 325.83 g/mol . This compound is known for its unique structure, which includes both bromine and fluorine atoms, making it a valuable substance in various chemical reactions and applications .
Preparation Methods
The synthesis of 1,2-Dibromotrifluoroethyl trifluoromethyl ether typically involves a fluorination reaction . One common method is the reaction between 1,2-dibromo-1,1,2-trifluoroethane and trifluoromethanol . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
1,2-Dibromotrifluoroethyl trifluoromethyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The presence of multiple halogen atoms allows for addition reactions with other compounds.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dibromotrifluoroethyl trifluoromethyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Dibromotrifluoroethyl trifluoromethyl ether exerts its effects involves interactions with molecular targets such as enzymes and proteins . The compound’s halogen atoms can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. Additionally, its unique structure allows it to participate in various biochemical pathways , influencing cellular processes.
Comparison with Similar Compounds
1,2-Dibromotrifluoroethyl trifluoromethyl ether can be compared with other halogenated ethers, such as:
- 1,2-Dibromo-1,1,2-trifluoroethane
- Trifluoromethyl ether
- 1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
What sets this compound apart is its combination of bromine and fluorine atoms, which provides unique reactivity and stability . This makes it particularly valuable in applications where other halogenated ethers may not be suitable .
Properties
IUPAC Name |
1,2-dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F6O/c4-1(6,7)2(5,8)12-3(9,10)11 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDBNXBLJICGCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(OC(F)(F)F)(F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208341 | |
Record name | 1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2356-57-2 | |
Record name | 1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2356-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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